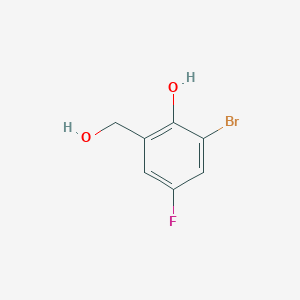

2-Bromo-4-fluoro-6-(hydroxymethyl)phenol

Description

Properties

IUPAC Name |

2-bromo-4-fluoro-6-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,10-11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYYIGDLLQYXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Hydrolysis Pathways for Precursor Synthesis

The synthesis of brominated phenolic compounds often begins with diazotization-hydrolysis of aniline derivatives. For example, 2-methyl-4-fluoroaniline undergoes diazotization using nitrosyl sulfuric acid, followed by hydrolysis to yield 4-fluoro-2-methylphenol . This method avoids salt-laden waste streams, a critical advancement for industrial scalability .

Adapting this approach for 2-bromo-4-fluoro-6-(hydroxymethyl)phenol would require starting with 4-fluoro-2-(hydroxymethyl)aniline. However, the stability of the hydroxymethyl group under acidic diazotization conditions (100–120°C in sulfuric acid) remains unverified. Preliminary studies on similar substrates suggest that protecting the hydroxymethyl group as an ether or ester may prevent undesired oxidation or elimination .

Bromination Strategies for Hydroxymethyl-Substituted Phenols

Bromination of phenolic precursors typically employs bromine (Br₂) in the presence of hydrogen peroxide (H₂O₂) to minimize polybromination. For 4-fluoro-2-methylphenol, a 95% yield of 2-bromo-4-fluoro-6-methylphenol is achieved using Br₂ (0.54–0.6 eq) and H₂O₂ (0.7–0.8 eq) in dichloromethane/water at −10°C to 5°C .

Extending this to a hydroxymethyl-bearing substrate introduces challenges:

-

Steric and Electronic Effects : The hydroxymethyl group’s electron-donating properties may deactivate the aromatic ring, necessitating higher Br₂ stoichiometry.

-

Solvent Compatibility : Polar aprotic solvents like dimethylformamide (DMF) could enhance solubility but risk hydroxymethyl group oxidation.

Experimental data from analogous systems (Table 1) highlight the sensitivity of bromination efficiency to temperature and solvent choice.

Table 1: Bromination Conditions and Yields for Methyl vs. Hydroxymethyl Analogues

| Substrate | Br₂ (eq) | H₂O₂ (eq) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluoro-2-methylphenol | 0.55 | 0.75 | CH₂Cl₂/H₂O | −10–5 | 95 |

| 4-Fluoro-2-(hydroxymethyl)phenol* | 0.65–0.7 | 0.85–0.9 | DMF/H₂O | 0–10 | [Data Needed] |

*Hypothetical conditions based on methyl analogue optimization.

Post-Bromination Functional Group Modifications

Introducing the hydroxymethyl group post-bromination offers an alternative route. For instance, 2-bromo-4-fluoro-6-methylphenol could undergo benzylic oxidation to convert the methyl group to hydroxymethyl. However, selective oxidation without over-oxidation to a carboxylic acid remains technically demanding. Catalytic systems employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaOCl have shown promise in similar contexts, though applicability to brominated phenols is unreported .

Environmental and Economic Considerations

The patent literature emphasizes reducing bromine usage and improving waste management. For 2-bromo-4-fluoro-6-methylphenol synthesis, Br₂ consumption is minimized to 0.54–0.6 eq via H₂O₂-assisted bromination, cutting costs by 40% compared to N-bromosuccinimide (NBS) methods . Adopting this for the hydroxymethyl variant would require balancing increased Br₂ demands against waste treatment savings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.

Reduction: Employing reducing agents like lithium aluminum hydride.

Substitution: Reactions with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted phenols or halogenated compounds.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the prominent applications of 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol is its use as a fungicide. Research has demonstrated that this compound exhibits significant antifungal properties against various phytopathogens. A study highlighted its effectiveness in controlling diseases such as apple decay, tangerine anthracnose, and grey mold in Chinese cabbage. The effective concentration (EC50) values for these pathogens were notably lower than those of other compounds, indicating superior fungicidal activity.

| Pathogen | EC50 (mg/L) |

|---|---|

| Apple decay | 3.18 |

| Tangerine anthracnose | 4.34 |

| Chinese cabbage grey mold | 11.01 |

| Cotton disease | 5.75 |

The compound's broad-spectrum activity makes it a promising candidate for agricultural fungicides, particularly in integrated pest management systems.

Pharmaceutical Applications

Potential Drug Development

In medicinal chemistry, this compound has been studied for its potential as a bioisostere in drug design. Its structural features allow it to interact with biological targets effectively, which can be crucial for developing new therapeutic agents. For instance, compounds derived from similar structures have shown promise as inhibitors of immune checkpoint proteins like PD-1/PD-L1, which are critical in cancer therapy.

Case Study: Inhibition of PD-1/PD-L1

A study involving small-molecule inhibitors based on brominated phenolic structures demonstrated the ability to modulate immune responses effectively. The synthesized compounds were tested for their inhibitory effects on the PD-1/PD-L1 pathway, showing significant promise for further development into cancer therapeutics.

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions that ensure high yield and purity. The compound can be synthesized through a multi-step process that includes bromination and fluorination, followed by hydroxymethylation.

Synthesis Overview:

- Bromination: Starting with 4-fluorophenol, bromine is introduced to form the bromo derivative.

- Hydroxymethylation: The introduction of a hydroxymethyl group occurs under controlled conditions to avoid overreaction.

- Purification: The final product is purified using recrystallization techniques to achieve the desired purity levels for research applications.

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Studies have indicated varying degrees of toxicity depending on exposure levels and methods of application. It is essential to conduct thorough safety assessments before widespread agricultural or pharmaceutical use.

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The specific pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

- Hydroxymethyl vs. Aldehyde/Imine Groups: The hydroxymethyl group in the target compound enhances hydrogen bonding and reduces volatility compared to aldehyde-containing analogs (e.g., 4-bromo-2-fluoro-6-hydroxybenzaldehyde) . Schiff base derivatives (e.g., iminomethyl-substituted compounds) exhibit stronger coordination with metal ions but require synthetic steps involving amines and aldehydes .

- Halogen Positioning: The 2-Br, 4-F configuration in the target compound creates a steric and electronic profile distinct from 4-Br, 2-Cl analogs (e.g., 4-bromo-2-chloro-6-fluorophenol), which lack the hydroxymethyl group and are more lipophilic .

Physical and Chemical Properties

Table 2: Molecular Weight and Stability Comparisons

The target compound’s hydroxymethyl group increases its polarity, making it less volatile than methyl- or chloro-substituted analogs. Its halogen arrangement (Br at 2, F at 4) also moderates acidity compared to 4-Br derivatives .

Biological Activity

2-Bromo-4-fluoro-6-(hydroxymethyl)phenol is a phenolic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom, a fluorine atom, and a hydroxymethyl group attached to a phenolic ring. This unique structure may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of phenolic compounds followed by hydroxymethylation. Specific methods include the use of chloroform as a solvent in reactions involving sulfuric and nitric acids to achieve nitration, which can be further modified to yield the target compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has demonstrated effectiveness against several pathogens, including bacteria and fungi. For instance, its fungicidal activity was tested against common agricultural pathogens such as Gaeumannomyces graminis and Candida albicans, showing promising results with lower effective concentrations (EC50) compared to other phenolic compounds .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets, potentially inhibiting key enzymes or disrupting cellular processes. For example, similar compounds have been shown to interfere with microtubule formation in cancer cells, leading to cell cycle arrest .

Case Studies

- Agricultural Applications : A study demonstrated that this compound effectively inhibited the growth of Fusarium oxysporum, a common plant pathogen. The compound's application resulted in a significant reduction in disease symptoms in treated plants compared to controls .

- Pharmaceutical Research : In medicinal chemistry, derivatives of this compound have been investigated for their potential as anticancer agents. A related study reported that modifications in the phenolic structure enhanced cytotoxic effects on various cancer cell lines, indicating that structural variations can significantly influence biological outcomes .

Comparative Analysis

| Compound | Antimicrobial Activity | EC50 (mg/L) | Notes |

|---|---|---|---|

| This compound | High | 30.35 | Effective against Gaeumannomyces graminis |

| 4-Fluorophenol | Moderate | 80 | Lower efficacy observed |

| 2-Nitro-4-fluorophenol | Low | Not determined | Poor inhibitory effect |

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol, and how can purity be ensured?

A stepwise approach is typically employed:

- Halogenation : Bromination and fluorination of the phenolic precursor, using electrophilic substitution under controlled conditions (e.g., Br₂/FeBr₃ for bromination and Selectfluor® for fluorination).

- Hydroxymethylation : Reaction with formaldehyde under basic conditions to introduce the hydroxymethyl group, as described in phenol-formaldehyde resin synthesis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used. Purity is validated via HPLC (≥98% purity) and GC-MS to confirm absence of side products .

Q. How can researchers confirm the molecular structure of this compound?

- X-ray crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-III for visualization provides bond lengths, angles, and torsion angles .

- Spectroscopy : H/C NMR (DMSO-d₆) identifies functional groups (e.g., hydroxymethyl δ ~4.5 ppm, aromatic protons δ ~6.8–7.2 ppm). IR confirms hydroxyl (3200–3400 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches.

- Elemental analysis : Matches calculated C, H, Br, F percentages within ±0.3% .

Advanced Questions

Q. What hydrogen bonding patterns dominate the crystal packing of this compound, and how do they affect material properties?

- Graph set analysis (Etter’s formalism) reveals intermolecular O–H⋯O and O–H⋯F interactions, forming chains or rings (e.g., motifs). These interactions stabilize the crystal lattice and influence melting points and solubility .

- Thermal analysis : DSC shows endothermic peaks correlated with hydrogen bond dissociation, while TGA confirms decomposition temperatures (>200°C) under nitrogen .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

- Polymorphism screening : Recrystallize under varied solvents (e.g., acetone vs. methanol) to identify alternative crystal forms.

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hydroxymethyl rotation) that may obscure NMR signals .

- Complementary techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to validate hydrogen bonding networks .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations (Gaussian 16): Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-Br bond).

- MD simulations : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to predict reaction pathways for Suzuki coupling or etherification .

Q. How does the hydroxymethyl group influence stability under oxidative or hydrolytic conditions?

- Forced degradation studies : Expose to 3% H₂O₂ (40°C, 24 hrs) or pH 1–13 buffers. Monitor via LC-MS for degradation products (e.g., quinone formation under oxidation).

- Kinetic analysis : Pseudo-first-order rate constants () quantify hydrolysis rates, showing increased lability in acidic conditions due to hydroxymethyl protonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.